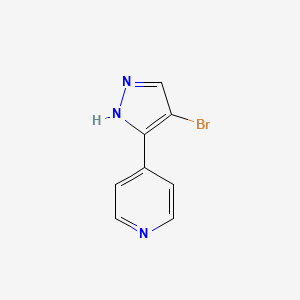

4-(4-Bromo-1H-pyrazol-3-YL)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromo-1H-pyrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKNQJJSEMQTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672836 | |

| Record name | 4-(4-Bromo-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166196-54-9 | |

| Record name | 4-(4-Bromo-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromo-1H-pyrazol-3-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry. The document details its molecular structure, physicochemical characteristics, and spectroscopic profile. Furthermore, it explores its synthesis, reactivity, and established applications, particularly its role as a dual inhibitor of the PWWP domains of hepatoma-derived growth factor-related protein 2 (HDGFRP2) and lens epithelium-derived growth factor (PSIP1). This guide serves as a critical resource for researchers engaged in the design and development of novel therapeutics, offering insights into the strategic utilization of this versatile scaffold.

Introduction

This compound (CAS RN: 166196-54-9) is a key heterocyclic compound featuring a pyridine ring linked to a brominated pyrazole moiety. This unique structural arrangement imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, while the pyrazole and pyridine rings offer multiple points for hydrogen bonding and other non-covalent interactions, crucial for molecular recognition in biological systems. This guide will delve into the core chemical properties, synthesis, and known biological significance of this compound, providing a foundational understanding for its application in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its commonly used hydrochloride salt are summarized below. Understanding these properties is essential for its handling, storage, and application in chemical synthesis and biological assays.

Physicochemical Data

| Property | This compound (Free Base) | This compound hydrochloride |

| CAS Number | 166196-54-9[1] | 1185103-91-6[2] |

| Molecular Formula | C₈H₆BrN₃[3] | C₈H₆BrN₃·HCl[2] |

| Molecular Weight | 224.06 g/mol [3] | 260.52 g/mol [2] |

| Appearance | Solid at 20°C | Off-white powder[2] |

| Melting Point | Data not available | Data not available |

| Solubility | DMSO: 100 mg/mL (with sonication)[3] | Enhanced solubility in aqueous solutions[2] |

| Storage | Store long-term in a cool, dry place. Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3][4] | Store at 0-8°C[2] |

The hydrochloride salt form is often utilized to improve the compound's solubility in aqueous media, facilitating its use in biological assays and formulations.[2]

Synthesis and Reactivity

Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below. The synthesis would likely involve the formation of the pyrazole ring followed by its bromination, or the construction of the pyridine-pyrazole core followed by a late-stage bromination.

Caption: Retrosynthetic analysis of this compound.

Plausible Synthetic Protocol

Based on general methodologies for similar structures, a likely multi-step synthesis is as follows:

-

Condensation: Reaction of a pyridine-containing precursor, such as 4-acetylpyridine, with a one-carbon synthon like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate.

-

Cyclization: Treatment of the enaminone with hydrazine hydrate to construct the pyrazole ring, yielding 4-(1H-pyrazol-3-yl)pyridine.

-

Bromination: Regioselective bromination of the pyrazole ring at the C4 position using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane or acetonitrile.

This approach allows for the late-stage introduction of the bromine atom, which is often advantageous.

Reactivity

The chemical reactivity of this compound is dominated by the functionalities of its constituent rings.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated to form a pyridinium salt. It can also act as a ligand for metal coordination.

-

Pyrazole Ring: The pyrazole ring contains two nitrogen atoms, one of which is acidic (N-H) and can be deprotonated to form an anion. This anion can then participate in N-alkylation or N-arylation reactions.

-

Bromo Substituent: The bromine atom on the pyrazole ring is a key functional group for further synthetic modifications. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. This reactivity is fundamental to its utility as a building block in medicinal chemistry.

Spectroscopic Analysis

While experimental spectra for this compound are not publicly available, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Pyridine Protons: Two sets of doublets in the aromatic region (typically δ 8.5-9.0 ppm and δ 7.5-8.0 ppm) corresponding to the α and β protons of the pyridine ring.

-

Pyrazole Proton: A singlet in the aromatic region (likely δ 7.5-8.0 ppm) for the proton at the C5 position of the pyrazole ring.

-

N-H Proton: A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration, corresponding to the N-H proton of the pyrazole ring.

¹³C NMR Spectroscopy (Predicted)

-

Pyridine Carbons: Signals in the aromatic region (δ 140-155 ppm for carbons adjacent to the nitrogen and δ 120-130 ppm for other carbons).

-

Pyrazole Carbons: Signals corresponding to the C3, C4, and C5 carbons of the pyrazole ring. The carbon bearing the bromine (C4) would be expected to appear at a lower field (δ 90-100 ppm) compared to the other pyrazole carbons.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺. The predicted exact mass is 222.9745 Da.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.

-

C=N and C=C Stretching: Multiple sharp absorption bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine and pyrazole rings.

-

C-H Stretching: Absorption bands above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C-Br Stretch: A weak absorption in the fingerprint region, typically below 700 cm⁻¹.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of biologically active molecules. Its utility is highlighted by its role as a precursor to potent enzyme inhibitors.

Inhibition of HDGFRP2 and PSIP1

Recent research has identified this compound as a dual inhibitor that targets the PWWP domains of hepatoma-derived growth factor-related protein 2 (HDGFRP2) and lens epithelium-derived growth factor (PSIP1).[3][5] These proteins are implicated in the development and progression of certain cancers, including diffuse intrinsic pontine glioma (DIPG).[3][5]

-

Binding Affinity: The compound binds to HDGFRP2 with a dissociation constant (Kd) of 7 µM and to the PSIP1 PWWP domain with a Kd of 27 µM.[3][5] It also shows activity against the related protein HDGFRP3 with a Kd of 14 µM.[3][5]

The ability of this molecule to inhibit these targets underscores its potential as a lead compound for the development of novel anti-cancer therapeutics.

Scaffold for Kinase Inhibitors

The pyrazole-pyridine scaffold is a common motif in the design of kinase inhibitors. The structural features of this compound make it an attractive starting point for the synthesis of libraries of compounds to be screened against various kinases involved in disease pathways.

Workflow for Application in Fragment-Based Drug Discovery

The relatively small size and reactive handle of this compound make it an ideal candidate for fragment-based drug discovery (FBDD) approaches.

Caption: A typical workflow for utilizing this compound in a fragment-based drug discovery campaign.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of drug discovery and development. Its well-defined chemical properties, coupled with its versatile reactivity, make it a valuable building block for the synthesis of novel bioactive molecules. The recent identification of its inhibitory activity against HDGFRP2 and PSIP1 highlights its importance as a lead structure for the development of new cancer therapies. This technical guide provides a solid foundation of knowledge for researchers looking to leverage the unique chemical characteristics of this compound in their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - 4-(4-bromo-1h-pyrazol-1-yl)pyridine (C8H6BrN3) [pubchemlite.lcsb.uni.lu]

- 3. 4-bromo-1H-pyrazolo[3,4-b]pyridine(856859-49-9) 1H NMR spectrum [chemicalbook.com]

- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to 4-(4-Bromo-1H-pyrazol-3-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolyl-Pyridine Scaffold

The convergence of pyrazole and pyridine rings within a single molecular framework has given rise to a privileged scaffold in medicinal chemistry. These bicyclic heterocyclic systems are of considerable interest due to their diverse biological activities.[1][2] Specifically, the 4-(pyrazol-3-yl)-pyridine core has been identified as a key pharmacophore in the development of kinase inhibitors, which are crucial in oncology and inflammatory disease research.[3][4] This guide focuses on 4-(4-Bromo-1H-pyrazol-3-yl)pyridine (CAS Number: 166196-54-9) , a versatile intermediate that serves as a cornerstone for the synthesis of complex bioactive molecules.[5][6] The presence of a bromine atom on the pyrazole ring offers a reactive handle for a variety of synthetic transformations, including transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups to fine-tune the pharmacological properties of the final compounds.[6][7]

This document provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a particular focus on its utility in the discovery of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The table below summarizes the key properties of this compound and its commonly used hydrochloride salt.

| Property | Value | Source |

| CAS Number | 166196-54-9 | ChemBlink[5] |

| Molecular Formula | C₈H₆BrN₃ | - |

| Molecular Weight | 224.06 g/mol | - |

| Appearance | Off-white powder (for HCl salt) | - |

| Solubility | Enhanced solubility in hydrochloride salt form | - |

| Storage Conditions | 0-8°C | - |

The hydrochloride salt of this compound is often preferred in experimental settings due to its improved solubility and handling characteristics.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available commercial reagents. The following protocol is a well-established method for the preparation of related pyrazolyl-pyridine compounds and is adapted for the synthesis of the title compound.[8]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 1-(pyridin-4-yl)-3-(4-bromophenyl)propane-1,3-dione

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl isonicotinate (1.0 equivalent) dropwise at 0°C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add a solution of 4-bromoacetophenone (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dione, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

-

Dissolve the crude 1-(pyridin-4-yl)-3-(4-bromophenyl)propane-1,3-dione from the previous step in ethanol.

-

Add hydrazine hydrate (1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

Step 3: Purification

-

Purify the crude this compound by column chromatography on silica gel, using a mixture of ethyl acetate and n-hexane as the eluent.[8]

-

Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques. Below are the expected data based on the analysis of closely related compounds.[8]

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.30-8.00 (m, 8H, ArH), 8.60 (s, 1H, ArH), 13.50-13.70 (br s, 1H, NH). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 100-155 (multiple peaks corresponding to aromatic carbons). |

| HRMS (ESI, TOF) | m/z: calculated for C₈H₇BrN₃ [M+H]⁺, found value should be in close agreement. |

Applications in Drug Discovery

The this compound scaffold is a valuable building block in the synthesis of kinase inhibitors and other biologically active molecules.[5] The bromine atom provides a convenient point for diversification through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties.[2]

Role as a Kinase Inhibitor Precursor

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[3] The pyrazolyl-pyridine core has been successfully employed in the design of inhibitors for several kinases, including c-Jun N-terminal kinases (JNKs).[3][4] The general strategy involves the functionalization of the brominated pyrazole ring to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the inhibitor.

Signaling Pathway and Experimental Workflow

Caption: Drug discovery workflow and an example of a target signaling pathway.

The workflow begins with the synthesis of a library of derivatives from this compound. These compounds are then screened in kinase activity assays to identify lead compounds. Subsequent structure-activity relationship (SAR) studies guide the optimization of these leads to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of preclinical candidates.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its utility is particularly pronounced in the development of kinase inhibitors, a critical area of drug discovery. The synthetic protocol outlined in this guide, along with the provided physicochemical and spectroscopic information, serves as a comprehensive resource for researchers in the pharmaceutical and biotechnology sectors. The strategic use of this intermediate will undoubtedly continue to fuel the discovery of new and effective treatments for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. liberty360.ca [liberty360.ca]

- 6. nbinno.com [nbinno.com]

- 7. scielo.org.mx [scielo.org.mx]

- 8. Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes - PMC [pmc.ncbi.nlm.nih.gov]

4-(4-Bromo-1H-pyrazol-3-YL)pyridine molecular weight

An In-Depth Technical Guide to 4-(4-Bromo-1H-pyrazol-3-yl)pyridine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in modern chemical research and development. The document elucidates its core physicochemical properties, characteristic reactivity, and established synthetic pathways. Emphasis is placed on its pivotal role as a versatile intermediate in the discovery of novel therapeutic agents, advanced agrochemicals, and functional materials. This guide synthesizes field-proven insights with established scientific principles, offering researchers, chemists, and drug development professionals a practical and authoritative resource for leveraging this compound in their work. All protocols and claims are substantiated with references to authoritative sources.

Core Physicochemical & Structural Data

This compound is a substituted heterocyclic compound featuring a pyridine ring linked to a brominated pyrazole moiety. This unique structural arrangement imparts specific reactivity and makes it a valuable scaffold in synthetic chemistry. The bromine atom, in particular, serves as a highly functional handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.

The fundamental properties of the parent compound and its commonly used hydrochloride salt are summarized below. The hydrochloride salt is often utilized to improve solubility in aqueous media, which can be advantageous for certain reaction conditions and biological assays.[1]

| Property | This compound | This compound HCl |

| CAS Number | 166196-54-9[2][3] | 1185103-91-6[1] |

| Molecular Formula | C₈H₆BrN₃[2][3] | C₈H₆BrN₃·HCl[1] |

| Molecular Weight | 224.06 g/mol [2][3] | 260.52 g/mol [1] |

| Appearance | Not specified (typically off-white to light-colored solid) | Off-white powder[1] |

| Purity (Typical) | ≥ 95% | ≥ 90% (HPLC)[1] |

| Storage Conditions | Store in a cool, dry, well-ventilated place[4] | Store at 0-8°C[1] |

Synthesis & Chemical Reactivity

Principles of Synthesis

The synthesis of pyrazolopyridines can be approached through several retrosynthetic strategies. The most common methods involve the construction of one heterocyclic ring onto a pre-existing, functionalized partner ring.[5] For this compound, this could involve:

-

Pyridine Ring Formation: Starting with a functionalized 4-bromopyrazole and constructing the pyridine ring onto it.

-

Pyrazole Ring Formation: Starting with a substituted pyridine and forming the pyrazole ring. This is a widely used strategy, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound precursor attached to the pyridine core.[5]

Causality of Reactivity: The Role of the Bromine Atom

The synthetic utility of this compound is dominated by the reactivity of the bromine atom on the pyrazole ring. This halogen serves as an excellent leaving group and a reactive site for metal-catalyzed cross-coupling reactions.[1][6] This allows for the precise introduction of diverse functional groups, which is a cornerstone of modern medicinal chemistry for fine-tuning the pharmacological profiles of potential drug candidates.[6]

Key reactions include:

-

Suzuki Cross-Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Nucleophilic Aromatic Substitution: Although less common for aryl bromides unless activated, it can be a viable pathway under specific conditions.

The ability to leverage these reactions makes this compound a key intermediate for building libraries of analogues for structure-activity relationship (SAR) studies.

Applications in Research & Drug Development

The unique structure of this compound makes it a privileged scaffold in several high-value research areas.

Pharmaceutical Development

This compound is a crucial intermediate in the synthesis of novel pharmaceuticals.[1] The pyrazole motif is a well-established pharmacophore found in numerous approved drugs. The combination with a pyridine ring and a reactive bromine handle allows for the exploration of chemical space around this core.

-

Kinase Inhibitors: The pyrazolopyridine scaffold is a common core in the design of kinase inhibitors for oncology.[7] The nitrogen atoms of the pyrazole and pyridine rings can act as hydrogen bond acceptors/donors, interacting with the hinge region of kinase active sites.

-

Neurological Disorders: It serves as a building block for drugs targeting neurological conditions.[8]

-

Anti-inflammatory & Anti-cancer Agents: Researchers have utilized this compound in the synthesis and exploration of novel anti-inflammatory and anti-cancer agents.[1]

Agrochemicals & Material Science

Beyond pharmaceuticals, its applications extend to other fields:

-

Agricultural Chemistry: It is used in the development of next-generation agrochemicals, contributing to crop protection products with enhanced efficacy.[8]

-

Material Science: The compound is explored for creating advanced materials like polymers and coatings where specific chemical interactions are needed for improved performance and durability.[8]

Experimental Protocol: Suzuki Cross-Coupling

This section details a representative, self-validating protocol for a Suzuki cross-coupling reaction, a cornerstone transformation for this molecule.

Objective: To synthesize a 4-(4-aryl-1H-pyrazol-3-yl)pyridine derivative via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water 4:1)

-

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes. This step is critical as palladium catalysts can be sensitive to oxygen.

-

Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe, followed by the palladium catalyst.

-

Heating & Monitoring: Heat the reaction mixture to 80-100°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 6-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired arylated product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow Visualization

The following diagram illustrates the logical flow of the Suzuki cross-coupling protocol.

Caption: Logical workflow for a Suzuki cross-coupling reaction.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Hazard Identification (GHS)

-

Health Hazards:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[4]

-

Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.[4]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[4]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[9]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[4]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is well-established in pharmaceutical, agrochemical, and material science research. Its defined physicochemical properties and, most critically, the synthetic versatility afforded by its brominated pyrazole ring, provide chemists with a reliable platform for molecular innovation. The protocols and data presented in this guide offer a validated framework for the safe and effective use of this compound in achieving complex synthetic targets.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS # 166196-54-9, this compound - chemBlink [chemblink.com]

- 3. jiehuapharma.com [jiehuapharma.com]

- 4. aksci.com [aksci.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-(4-Bromo-1H-Pyrazol-1-Yl)Pyridine [myskinrecipes.com]

- 8. liberty360.ca [liberty360.ca]

- 9. fishersci.se [fishersci.se]

An In-Depth Technical Guide to the Synthesis of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine: A Key Intermediate in Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for obtaining 4-(4-Bromo-1H-pyrazol-3-yl)pyridine, a heterocyclic compound of significant interest in drug discovery and development. The described methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability for researchers and professionals in the pharmaceutical sciences. This document will detail a robust three-step synthesis, commencing with the formation of a key enaminone intermediate, followed by pyrazole ring construction via cyclocondensation, and culminating in the regioselective bromination of the pyrazole core. Each step is accompanied by a thorough explanation of the underlying reaction mechanisms, detailed experimental protocols, and visual aids to facilitate comprehension and reproducibility.

Introduction

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities. When coupled with a pyridine ring, the resulting pyrazolyl-pyridine framework offers a unique combination of electronic and steric properties, making it an attractive template for the design of novel kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs.[1][2] The specific target of this guide, this compound, serves as a versatile intermediate, with the bromine atom providing a convenient handle for further functionalization through various cross-coupling reactions, thereby enabling the exploration of a broad chemical space in drug discovery programs.[1][2]

This guide is structured to provide not just a set of instructions, but a deeper understanding of the synthetic strategy and the chemical principles that govern each transformation. By elucidating the "why" behind the "how," we aim to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot the methodology as needed for their specific applications.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed in a linear three-step sequence. This approach ensures high efficiency and control over the introduction of the desired functional groups at specific positions of the heterocyclic core.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 1-(Pyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)

The initial step involves the construction of a key 1,3-dicarbonyl equivalent, an enaminone, which will serve as the backbone for the subsequent pyrazole ring formation. This is achieved through the condensation of 4-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Causality and Mechanistic Insights

DMF-DMA is a versatile reagent that serves as both a formylating agent and a source of dimethylamine. The reaction proceeds through the initial attack of the enolizable α-carbon of 4-acetylpyridine onto the electrophilic carbon of DMF-DMA. This is followed by the elimination of methanol to form a vinylogous amide, the enaminone. The presence of the dimethylamino group activates the β-carbon for nucleophilic attack in the subsequent step, while also providing a good leaving group.

Figure 2: Simplified mechanism of enaminone formation.

Experimental Protocol

-

To a solution of 4-acetylpyridine (1.0 eq) in a suitable solvent such as toluene or ethanol, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude enaminone.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as diethyl ether/hexane, to yield 1-(pyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one as a crystalline solid.

Step 2: Synthesis of 4-(1H-Pyrazol-3-yl)pyridine

The second step involves the cyclocondensation of the enaminone intermediate with hydrazine hydrate to construct the pyrazole ring.

Causality and Mechanistic Insights

This reaction is a classic example of pyrazole synthesis from a 1,3-dicarbonyl equivalent. Hydrazine, being a dinucleophile, initially attacks the β-carbon of the enaminone, leading to the displacement of the dimethylamino group. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the second nitrogen atom of the hydrazine onto the carbonyl carbon. Subsequent dehydration yields the aromatic pyrazole ring.

Figure 3: Simplified mechanism of pyrazole ring formation.

Experimental Protocol

-

Dissolve the 1-(pyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in a protic solvent like ethanol or acetic acid.

-

Add hydrazine hydrate (1.1-1.2 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel or by recrystallization to afford 4-(1H-Pyrazol-3-yl)pyridine.

Step 3: Synthesis of this compound

The final step is the regioselective bromination of the pyrazole ring at the 4-position using N-bromosuccinimide (NBS).

Causality and Mechanistic Insights

The pyrazole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. The 4-position of the 1H-pyrazole is the most electron-rich and sterically accessible position, making it the preferred site for electrophilic attack. N-bromosuccinimide (NBS) is a convenient and mild source of electrophilic bromine. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the pyrazole ring attacks the bromine atom of NBS, followed by the loss of a proton to restore aromaticity.

References

An In-depth Technical Guide to 4-(4-Bromo-1H-pyrazol-3-yl)pyridine: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its structural characteristics, plausible synthetic pathways, spectroscopic identity, and its strategic application in the development of complex molecular architectures.

Core Molecular Structure and Significance

This compound (CAS No. 166196-54-9) is a bifunctional heterocyclic compound featuring a pyridine ring linked to the C3 position of a 4-brominated pyrazole ring.[1] This specific arrangement of aromatic and heteroaromatic systems imparts a unique electronic and steric profile, making it a valuable intermediate in organic synthesis.

The pyrazole scaffold is widely recognized as a "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs.[2][3][4] Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] The pyridine moiety, also a cornerstone in medicinal chemistry, often enhances solubility and provides a key interaction point for biological targets, such as the hinge region of protein kinases.[5] The combination of these two rings, further functionalized with a reactive bromine atom, creates a versatile platform for generating molecular diversity.[6]

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Profile

A summary of the key physicochemical properties is provided below. It is important to note that while some data are derived from experimental measurements, others are computationally predicted and should be used as a guide.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 166196-54-9 | [1][7] |

| Molecular Formula | C₈H₆BrN₃ | [7] |

| Molecular Weight | 224.06 g/mol | [7] |

| Physical Form | Solid | [7] |

| Purity Spec. | Typically ≥95% | [7] |

| XLogP3-AA (Predicted) | 1.5 | [8] |

| pKa (Predicted) | 10.55 ± 0.50 | Guidechem |

Spectroscopic Characterization (Predicted)

As of this writing, detailed experimental spectra for this compound are not widely published. However, based on the known chemical shifts of its constituent fragments (pyrazole, pyridine, and brominated aromatics), a predicted Nuclear Magnetic Resonance (NMR) profile can be constructed. This serves as a crucial tool for in-process reaction monitoring and final product verification.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) | Rationale / Notes |

|---|---|---|---|---|

| Pyrazole N-H | 12.0 - 13.5 | Broad Singlet (br s) | - | Acidic proton, often broad and solvent-dependent. |

| Pyrazole C5-H | 7.7 - 7.9 | Singlet (s) | 135 - 138 | Singlet due to no adjacent protons. Deshielded by adjacent N atom. |

| Pyridine H -2, H -6 | 8.6 - 8.8 | Doublet (d) | 149 - 151 | Protons ortho to the pyridine nitrogen are significantly deshielded. |

| Pyridine H -3, H -5 | 7.8 - 8.0 | Doublet (d) | 120 - 122 | Protons meta to the nitrogen and ortho to the pyrazole substituent. |

| Pyrazole C 3 | - | - | 145 - 148 | Quaternary carbon attached to the pyridine ring. |

| Pyrazole C 4-Br | - | - | 92 - 95 | Carbon bearing the bromine atom; significantly shielded by the heavy atom effect. |

| Pyrazole C 5 | - | - | 135 - 138 | Corresponds to the C5-H proton. |

| Pyridine C 4' | - | - | 138 - 141 | Quaternary carbon attached to the pyrazole ring. |

Note: These are theoretical predictions. Actual experimental values may vary based on solvent, concentration, and temperature.

Synthesis and Purification Protocol

While multiple synthetic routes are conceivable, a robust and logical pathway involves a classical Knorr pyrazole synthesis followed by regioselective bromination.[9] This approach offers good control over the core scaffold formation.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (Claisen Condensation)

-

To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add diethyl carbonate (1.5 eq).

-

Heat the mixture to reflux. Add 1-(pyridin-4-yl)ethan-1-one (1.0 eq) dropwise over 30 minutes.

-

Maintain reflux for 4-6 hours until TLC analysis indicates consumption of the starting material.

-

Cool the reaction to room temperature and quench by pouring over an ice/water mixture.

-

Acidify carefully with dilute HCl to pH ~5-6, causing the product to precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the β-ketoester intermediate.

-

Causality: The Claisen condensation is a classic method for forming 1,3-dicarbonyl compounds, which are the essential precursors for the subsequent cyclization with hydrazine.[9]

-

Step 2: Synthesis of 4-(1H-Pyrazol-3-yl)pyridine (Knorr Cyclization)

-

Dissolve the β-ketoester intermediate (1.0 eq) in glacial acetic acid.

-

Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 120 °C) for 3-5 hours. Monitor by TLC.

-

Cool the reaction mixture and pour it into a beaker of cold water.

-

Neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pure pyrazole.

-

Causality: The reaction with hydrazine proceeds via initial formation of a hydrazone at one carbonyl, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[9]

-

Step 3: Synthesis of this compound (Bromination)

-

Dissolve 4-(1H-pyrazol-3-yl)pyridine (1.0 eq) in acetonitrile or DMF.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

-

Stir the reaction for 12-18 hours. The C4 position of the pyrazole ring is electron-rich and most susceptible to electrophilic attack.

-

Monitor the reaction by LC-MS to confirm the formation of the desired mass and consumption of starting material.

-

Remove the solvent in vacuo. Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate.

-

Purify via column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

-

Trustworthiness: This protocol is self-validating. The progress of each step can be rigorously monitored by TLC and LC-MS. The final product's identity and purity must be confirmed by NMR spectroscopy and comparison to the predicted data.

-

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the synthetic versatility of its C-Br bond. This site serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl or heteroaryl substituents.[10][11]

Protocol: Suzuki-Miyaura Cross-Coupling

This reaction is fundamental for building molecular complexity. However, a common side reaction with bromopyrazoles is protodebromination (loss of bromine).[12][13] An optimized, self-validating protocol is essential.

-

To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

-

Add the palladium catalyst system. For this substrate, a robust system is recommended to minimize debromination, such as XPhos Pd G2 (2 mol%) and additional XPhos ligand (4 mol%).[14]

-

Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

-

Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.

-

Monitor by LC-MS for product formation and disappearance of starting material. Check for the mass corresponding to the debrominated byproduct.

-

Upon completion, cool, filter through a pad of Celite, and concentrate. Purify by column chromatography.

-

Expertise & Causality: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical. It promotes the rate-limiting reductive elimination step over the competing protodebromination pathway, leading to higher yields of the desired coupled product.[12] The use of a milder base like K₃PO₄ also helps suppress this side reaction.[14]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry

The 4-(pyrazol-3-yl)pyridine scaffold is a key pharmacophore in modern drug design, particularly in the development of protein kinase inhibitors.[4][5]

-

Hinge-Binding Motif: The pyrazole N-H group can act as a hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor. This arrangement mimics the adenine structure of ATP, allowing molecules containing this scaffold to bind effectively to the hinge region of many kinase active sites.[5]

-

Vector for SAR Exploration: The C4-bromo position provides a well-defined exit vector. Using reactions like the Suzuki coupling described above, medicinal chemists can systematically install a variety of substituents into the solvent-exposed region of a kinase active site to optimize potency, selectivity, and pharmacokinetic properties.

-

Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic or amide groups, offering improved metabolic stability or altered electronic properties while maintaining key binding interactions.[5] Several approved kinase inhibitors, such as Ruxolitinib and Crizotinib, feature a pyrazole core, underscoring its importance in the field.[4]

References

- 1. CAS # 166196-54-9, this compound - chemBlink [chemblink.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 6. liberty360.ca [liberty360.ca]

- 7. 166196-54-9 this compound AKSci 5327AD [aksci.com]

- 8. PubChemLite - 4-(4-bromo-1h-pyrazol-1-yl)pyridine (C8H6BrN3) [pubchemlite.lcsb.uni.lu]

- 9. youtube.com [youtube.com]

- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of the biological significance of the heterocyclic compound 4-(4-Bromo-1H-pyrazol-3-yl)pyridine. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its structural motif is a cornerstone in the development of potent kinase inhibitors and other therapeutic agents. This guide will delve into the synthesis, known biological context from closely related analogs, and detailed protocols for evaluating its potential as a bioactive compound. The primary audience for this document includes researchers, medicinal chemists, and drug development professionals interested in leveraging the pyrazole-pyridine scaffold for novel therapeutic discovery.

Introduction: The Pyrazole-Pyridine Scaffold in Medicinal Chemistry

The fusion of pyrazole and pyridine rings creates a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a variety of biological targets. Pyrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1] The pyridine ring, a common feature in many pharmaceuticals, often serves as a key hydrogen bond acceptor and can significantly influence the pharmacokinetic properties of a molecule.

The subject of this guide, this compound, combines these two important pharmacophores. The bromine atom on the pyrazole ring provides a reactive handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the exploration of a vast chemical space and the fine-tuning of biological activity.[2][3] This compound is frequently utilized as a key intermediate in the synthesis of more complex molecules targeting neurological disorders, cancer, and inflammatory conditions.[2][4]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the construction of the pyrazole ring followed by bromination. The following protocol is a representative example adapted from literature procedures for analogous compounds.[3][5]

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(1H-pyrazol-3-yl)pyridine

-

To a solution of 1-(pyridin-4-yl)ethan-1-one in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude enaminone.

-

Dissolve the crude enaminone in a protic solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate dropwise at room temperature.

-

Heat the reaction mixture to reflux for several hours.

-

Cool the reaction mixture and remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel to afford 4-(1H-pyrazol-3-yl)pyridine.

Step 2: Bromination of 4-(1H-pyrazol-3-yl)pyridine

-

Dissolve 4-(1H-pyrazol-3-yl)pyridine in a suitable solvent such as acetic acid or chloroform.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction for several hours until the starting material is fully consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Biological Activity Profile: Insights from Analogs

While direct in vitro or in vivo data for this compound is sparse, the biological activity of its core scaffold and closely related derivatives provides compelling evidence for its potential as a therapeutic lead.

Kinase Inhibition: A Promising Avenue

The 4-(pyrazol-3-yl)pyridine scaffold is a validated framework for the development of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

c-Jun N-terminal Kinase (JNK) Inhibition:

A study on the structure-activity relationship (SAR) of 4-(pyrazol-3-yl)-pyridines identified this scaffold as a source of novel c-Jun N-terminal kinase (JNK) inhibitors.[3] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis.[6] Notably, the unbrominated analog, 4-(1H-pyrazol-3-yl)pyridine, demonstrated an IC50 of 0.63 µM against JNK3, with high selectivity over the p38 kinase.[3] This finding strongly suggests that this compound could serve as a valuable starting point for the development of more potent and selective JNK inhibitors. The bromine atom at the 4-position of the pyrazole ring could be exploited for further derivatization to enhance potency and modulate pharmacokinetic properties.[3]

TANK-Binding Kinase 1 (TBK1) Inhibition:

Derivatives of the broader 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1).[7] TBK1 is a key regulator of the innate immune response and has emerged as a therapeutic target in autoimmune diseases and certain cancers.[7] The development of highly potent TBK1 inhibitors from this class of compounds, with IC50 values in the nanomolar range, underscores the potential of the pyrazole-pyridine core in targeting this important kinase.[7]

Anticancer and Anti-inflammatory Potential

The pyrazole-pyridine motif is also prevalent in compounds with reported anticancer and anti-inflammatory activities.

-

Anticancer Activity: Several studies have reported the synthesis of pyrazolo[3,4-b]pyridine derivatives with significant anti-proliferative activity against various cancer cell lines, including those of the liver, breast, colon, and prostate.[8][9] The proposed mechanism of action for some of these compounds involves DNA binding and the inhibition of cyclin-dependent kinases (CDKs).[8][10]

-

Anti-inflammatory Activity: The pyrazole scaffold is a well-known feature of non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[1] The potential of pyrazole derivatives to inhibit key inflammatory mediators suggests that this compound could be a valuable building block for the synthesis of novel anti-inflammatory agents.[11]

Methodologies for Biological Evaluation

To ascertain the direct biological activity of this compound, a series of in vitro assays are recommended. The following protocols are provided as a guide for researchers.

In Vitro Kinase Inhibition Assays

The following are generalized protocols for assessing the inhibitory activity of a compound against JNK3 and TBK1, based on established methodologies.[12][13][14]

Protocol 1: JNK3 Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant JNK3 enzyme

-

Kinase substrate (e.g., c-Jun peptide)

-

ATP

-

This compound (serially diluted)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO and then further dilute in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the recombinant JNK3 enzyme, and a mixture of the kinase substrate and ATP to initiate the reaction.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow for the phosphorylation of the substrate by JNK3.

-

Reaction Termination and ADP Detection: Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent) and incubate for 40 minutes at room temperature.

-

Signal Generation: Add a detection reagent that converts the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using a dose-response curve.[6][15]

Protocol 2: TBK1 Kinase Inhibition Assay (TR-FRET-based)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a fluorescently labeled substrate by TBK1.

Materials:

-

Recombinant TBK1 enzyme

-

Fluorescein-labeled substrate

-

ATP

-

This compound (serially diluted)

-

TR-FRET dilution buffer

-

384-well assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation: Prepare a solution of TBK1 enzyme and fluorescein-labeled substrate in TR-FRET Dilution Buffer.

-

Compound Addition: Dispense the enzyme/substrate mixture into the wells of a 384-well plate. Add serial dilutions of the test compound or control (DMSO) to the respective wells.

-

Initiation of Kinase Reaction: Add a solution of ATP in TR-FRET Dilution Buffer to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Detection: Add a solution containing a terbium-labeled anti-phospho-substrate antibody to stop the reaction and allow for binding to the phosphorylated substrate.

-

Data Acquisition: After another incubation period, measure the TR-FRET signal on a compatible plate reader.

-

Data Analysis: The TR-FRET ratio is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition and determine the IC50 value.

Cellular Assays for Anticancer and Anti-inflammatory Activity

Protocol 3: MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity of potential anticancer compounds.

Materials:

-

Cancer cell line (e.g., MCF-7, HCT-116)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[16]

Protocol 4: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

Materials:

-

Rats or mice

-

Carrageenan solution

-

This compound

-

Vehicle control

-

Positive control (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Animal Dosing: Administer this compound, vehicle, or a positive control drug to the animals (e.g., intraperitoneally).

-

Induction of Inflammation: After a set time (e.g., 30 minutes), inject a carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.[11]

Data Presentation and Visualization

To facilitate the understanding of the concepts discussed, the following visualizations are provided.

Table 1: Biological Activity of Key Pyrazole-Pyridine Scaffolds

| Compound/Scaffold | Target(s) | IC50 | Biological Activity | Reference |

| 4-(1H-Pyrazol-3-yl)pyrimidine | JNK3 | 0.63 µM | Kinase Inhibition | [3] |

| 1H-Pyrazolo[3,4-b]pyridine Derivatives | TBK1 | Nanomolar range | Kinase Inhibition, Anti-inflammatory | [7] |

| 1H-Pyrazolo[3,4-b]pyridine Derivatives | Various Cancer Cell Lines | Micromolar range | Anticancer, DNA Binding | [8] |

Diagrams

Caption: Synthetic route to this compound.

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

This compound stands as a molecule of significant interest for drug discovery and development. While direct evidence of its biological activity remains to be broadly published, the extensive research on its core pyrazole-pyridine scaffold strongly indicates its potential as a valuable starting point for the generation of novel therapeutic agents. The demonstrated activity of its analogs against key kinases such as JNK3 and TBK1, coupled with the anticancer and anti-inflammatory properties of related compounds, provides a compelling rationale for its further investigation.

Future research should focus on the direct evaluation of this compound in a panel of kinase and cellular assays to elucidate its intrinsic biological activity. Furthermore, the strategic utilization of the bromine atom as a handle for chemical diversification will undoubtedly lead to the discovery of new and potent modulators of disease-relevant biological targets. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising compound.

References

- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. liberty360.ca [liberty360.ca]

- 5. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]

- 6. promega.com [promega.com]

- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. TBK1 Kinase Enzyme System Application Note [promega.com]

- 14. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-(4-Bromo-1H-pyrazol-3-yl)pyridine: A Putative Kinase Inhibitor for Drug Discovery

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many approved kinase inhibitors.[2] This guide provides a comprehensive technical overview of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine, a representative member of the promising pyrazolyl-pyridine class of kinase inhibitors. While specific data for this exact molecule is not extensively published, this document leverages structure-activity relationship (SAR) data from closely related analogs to present a plausible scientific narrative and a roadmap for its characterization.[3] We will detail its synthesis, propose a likely kinase target profile with a focus on the c-Jun N-terminal kinase (JNK) family, and provide validated, step-by-step protocols for its biochemical and cellular evaluation. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and characterize novel kinase inhibitors based on this potent scaffold.

Introduction: The Pyrazolyl-Pyridine Scaffold in Kinase Inhibition

The search for selective and potent kinase inhibitors is a cornerstone of modern drug discovery. Kinases, by catalyzing the phosphorylation of proteins, control a vast array of cellular processes.[1] Their deregulation can lead to uncontrolled cell growth, inflammation, and other pathological states. The pyrazole ring system has emerged as a highly successful pharmacophore in this arena, valued for its synthetic tractability and its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[2]

When fused or linked to a pyridine ring, the resulting pyrazolyl-pyridine core offers a versatile scaffold for developing inhibitors with desirable pharmacokinetic properties.[4] Notably, the 4-(pyrazol-3-yl)-pyridine scaffold has been identified as a potent core for inhibitors of the c-Jun N-terminal kinase (JNK) family, a subset of the mitogen-activated protein kinase (MAPK) group implicated in inflammatory diseases, neurodegeneration, and cancer.[3][5] This guide focuses on this compound as a case study to illustrate the process of characterizing a novel inhibitor from this chemical series. The bromo-substituent provides a valuable synthetic handle for further chemical modification via cross-coupling reactions, allowing for the exploration of structure-activity relationships.[6]

Synthesis and Characterization

The synthesis of this compound can be approached through established organometallic cross-coupling reactions. The following protocol is adapted from methodologies reported for analogous 4-(pyrazol-3-yl)-pyridine compounds.[3]

Proposed Synthetic Route

The key transformation is a Suzuki coupling reaction between a halogenated pyridine and a pyrazole boronic acid or ester.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Suzuki Coupling and Bromination

-

Step 1: Synthesis of 4-(1H-Pyrazol-3-yl)pyridine.

-

To a degassed solution of 4-chloropyridine (1.0 eq) and 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq) in a 4:1 mixture of 1,4-dioxane and water, add Na₂CO₃ (3.0 eq).

-

Saturate the solution with argon for 15 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to 90 °C for 12 hours under an argon atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(1H-Pyrazol-3-yl)pyridine.

-

-

Step 2: Synthesis of this compound.

-

Dissolve 4-(1H-Pyrazol-3-yl)pyridine (1.0 eq) in chloroform or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to afford the final compound, this compound.

-

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should be >95% for use in biological assays.

Kinase Profiling and Mechanism of Action

Based on extensive research on the 4-(pyrazol-3-yl)-pyridine scaffold, the primary targets are likely within the JNK family, particularly JNK3.[3] The initial step in characterizing a novel inhibitor is to determine its potency and selectivity through biochemical assays.

In Vitro Kinase Inhibition Assay

A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust method for determining the half-maximal inhibitory concentration (IC₅₀) value.[4] This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Step-by-Step Kinase Assay Protocol

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.

-

Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

-

Add 2.5 µL of the target kinase (e.g., JNK3) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

-

Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

-

Initiate the reaction by adding 5 µL of a substrate/ATP mixture (at the Kₘ concentration of ATP for the specific kinase).

-

Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Hypothetical Kinase Selectivity Profile

To understand the selectivity of the inhibitor, it should be screened against a panel of kinases. Based on data for the parent 4-(pyrazol-3-yl)-pyridine scaffold, we can predict a profile characterized by potent JNK inhibition with high selectivity against other kinases like p38.[3]

| Kinase Target | Predicted IC₅₀ (nM) for this compound | Reference Compound IC₅₀ (nM)[3] |

| JNK3 | < 100 | 80 (for 5-chloro analog) |

| JNK1 | 100 - 500 | >1000 |

| JNK2 | 100 - 500 | >1000 |

| p38α | > 10,000 | > 20,000 |

| CDK2 | > 10,000 | Not Reported |

| VEGFR2 | > 10,000 | Not Reported |

Table 1: A hypothetical but representative kinase selectivity profile. The predicted values for the title compound are extrapolated from published data for structurally similar analogs and must be confirmed experimentally.

Structure-Activity Relationship (SAR) Insights

SAR studies on the 4-(pyrazol-3-yl)-pyridine scaffold reveal key determinants of potency and selectivity.[3]

-

Pyridine vs. Pyrimidine Core: Pyridine-containing compounds were found to be more potent JNK inhibitors than their corresponding pyrimidine analogues.[3]

-

Substitution on the Pyridine Ring: Halogen substitution at the 5-position of the pyridine ring (adjacent to the pyrazole) generally increases potency. For instance, introducing a chlorine atom boosted JNK3 inhibitory activity twofold.[3] The bromo group in our title compound is therefore predicted to contribute favorably to binding affinity.

-

Substitution on the Pyrazole Ring: The free N-H on the pyrazole is crucial for forming a hydrogen bond with the hinge region of the kinase. N-alkylation of the pyrazole often leads to a decrease in potency, although it can improve pharmacokinetic properties like brain penetration by reducing polarity.[3]

Caption: Key pharmacophoric features of the pyrazolyl-pyridine scaffold.

Cellular and In Vivo Evaluation

After confirming biochemical potency, the next critical step is to assess the compound's activity in a cellular context and its potential for in vivo efficacy.[5]

Cellular Target Engagement and Pathway Analysis

To confirm that the compound inhibits the target kinase within a cell, a Western blot analysis can be performed to measure the phosphorylation of a downstream substrate. For JNK, a key substrate is c-Jun.

-

Protocol: c-Jun Phosphorylation Assay

-

Cell Culture: Seed relevant cells (e.g., HeLa or SH-SY5Y) in 6-well plates.

-

Stimulation: After 24 hours, starve the cells in serum-free media for 4 hours. Treat cells with various concentrations of this compound for 1 hour.

-

Induction: Stimulate the JNK pathway by adding an inducer (e.g., Anisomycin, 25 ng/mL) for 30 minutes.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blot: Quantify total protein using a BCA assay. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against phospho-c-Jun (Ser63) and total c-Jun. Use a loading control like GAPDH or β-actin.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity to determine the reduction in c-Jun phosphorylation as a function of inhibitor concentration.

-

Caption: Simplified JNK signaling pathway and the inhibitory action of the compound.

Preclinical In Vivo Studies

For in vivo evaluation, a relevant animal model is required. For a JNK inhibitor with potential anti-inflammatory properties, a lipopolysaccharide (LPS)-induced inflammation model in mice is appropriate.

-

Experimental Design:

-

Animals: Use male C57BL/6 mice, 8-10 weeks old.

-

Groups: Divide mice into groups (n=8-10 per group): Vehicle control, LPS + Vehicle, and LPS + this compound (at various doses, e.g., 10, 30, 100 mg/kg).

-

Dosing: Administer the inhibitor or vehicle via oral gavage or intraperitoneal injection 1 hour prior to the LPS challenge.

-

Challenge: Administer LPS (e.g., 1 mg/kg) via intraperitoneal injection.

-

Endpoint Analysis: At 2-4 hours post-LPS administration, collect blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA. Tissues like the liver or lung can be harvested for Western blot analysis of p-c-Jun.

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting the JNK pathway. This guide has provided a comprehensive framework for its synthesis, biochemical characterization, and cellular evaluation. The presented protocols are robust and widely applicable in the field of kinase drug discovery.

Future work should focus on experimentally validating the predicted kinase profile of this compound. The bromine atom serves as a strategic point for diversification, enabling the synthesis of a library of analogs through cross-coupling reactions. This will allow for fine-tuning of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, ultimately leading to the identification of a preclinical candidate with therapeutic potential.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.org.mx [scielo.org.mx]

The Pyrazolylpyridine Scaffold: A Technical Guide to Unlocking Therapeutic Potential

Abstract